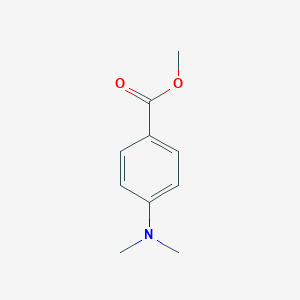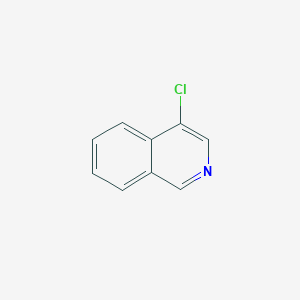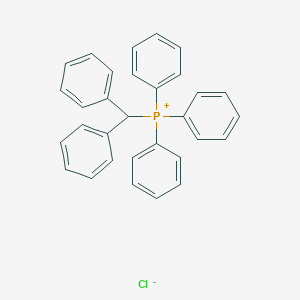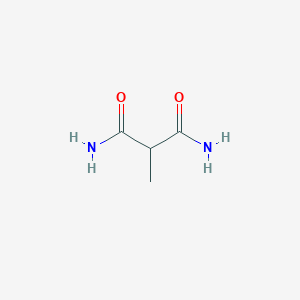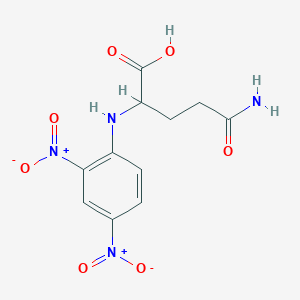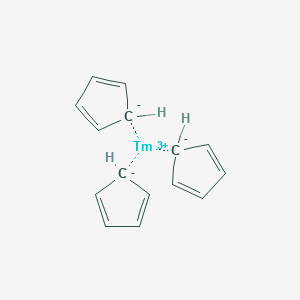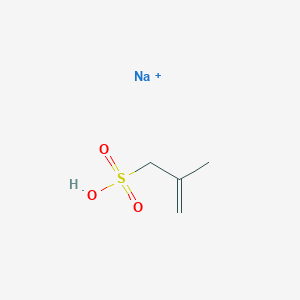![molecular formula C14H17NO2Se B075511 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid CAS No. 1148-13-6](/img/structure/B75511.png)
4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid, also known as IESeBA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of organoselenium compounds, which have been shown to possess antioxidant, anti-inflammatory, and anticancer properties.
Mécanisme D'action
The mechanism of action of 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid is not fully understood, but it is believed to involve the activation of the Nrf2-Keap1 signaling pathway, which plays a critical role in cellular defense against oxidative stress. 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid has been shown to increase the expression of Nrf2 and its downstream target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which are involved in antioxidant and anti-inflammatory responses (Li et al., 2018; Wang et al., 2019).
Effets Biochimiques Et Physiologiques
4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid has been shown to increase cell viability and reduce oxidative stress-induced damage in neuronal cells (Wang et al., 2019). In vivo, 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid has been shown to inhibit tumor growth and reduce inflammation in animal models (Li et al., 2018; Zhang et al., 2020). 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid has also been shown to improve endothelial function and reduce atherosclerotic plaque formation in animal models of cardiovascular disease (Zhang et al., 2020).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid in lab experiments is its potential therapeutic properties, which make it a promising candidate for drug development. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation of using 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid in lab experiments is its potential toxicity, as organoselenium compounds have been shown to have both beneficial and harmful effects depending on the dosage and duration of exposure (Chen et al., 2019).
Orientations Futures
There are several future directions for research on 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to investigate its potential therapeutic properties in other diseases, such as diabetes and Alzheimer's disease. Additionally, future research could focus on optimizing the synthesis method of 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid to improve its yield and purity.
In conclusion, 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid is a promising chemical compound that has potential therapeutic properties in various scientific fields. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects in vitro and in vivo. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid can be synthesized by reacting 4-bromobutanoic acid with 1H-indole-3-ethylamine in the presence of a base, followed by treatment with sodium borohydride and hydrogen selenide. The resulting compound can be purified by column chromatography. This synthesis method has been reported in a scientific paper by Li et al. (2018).
Applications De Recherche Scientifique
4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid has been studied for its potential therapeutic properties in various scientific fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer cells (Li et al., 2018; Li et al., 2019). In neuroprotection, 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid has been shown to protect against oxidative stress-induced damage in neuronal cells (Wang et al., 2019). In cardiovascular disease, 4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid has been shown to improve endothelial function and reduce inflammation in animal models (Zhang et al., 2020).
Propriétés
Numéro CAS |
1148-13-6 |
|---|---|
Nom du produit |
4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid |
Formule moléculaire |
C14H17NO2Se |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid |
InChI |
InChI=1S/C14H17NO2Se/c16-14(17)6-3-8-18-9-7-11-10-15-13-5-2-1-4-12(11)13/h1-2,4-5,10,15H,3,6-9H2,(H,16,17) |
Clé InChI |
LPWQZFFLXJPFTF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC[Se]CCCC(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC[Se]CCCC(=O)O |
Synonymes |
4-[[2-(1H-Indol-3-yl)ethyl]seleno]butyric acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



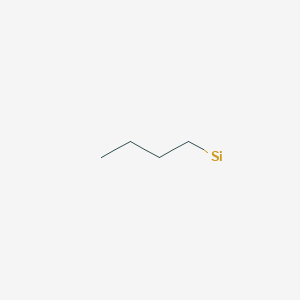
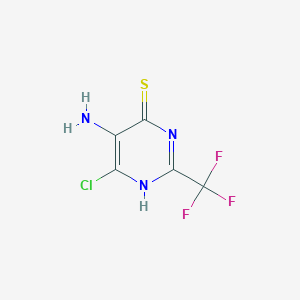
![Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B75432.png)
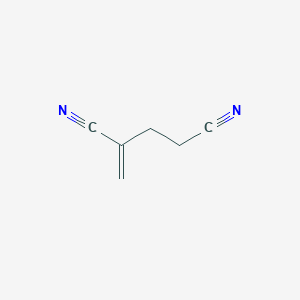
![(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol](/img/structure/B75436.png)

